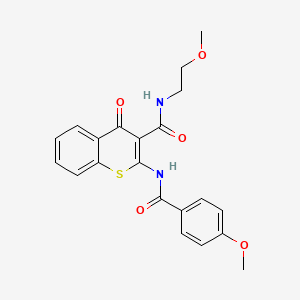
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide is a complex organic compound that belongs to the thiochromene family. This compound is characterized by its unique structure, which includes a thiochromene core, a methoxybenzamido group, and a methoxyethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiochromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxythiobenzaldehyde derivative, under acidic conditions to form the thiochromene ring.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction using 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via nucleophilic substitution, where a suitable methoxyethyl halide reacts with the amide nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiochromene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methoxyethyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide: Similar structure but lacks the sulfur atom in the thiochromene ring.
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide is unique due to the presence of both the thiochromene core and the methoxybenzamido group, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-oxothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-12-11-22-20(26)17-18(24)15-5-3-4-6-16(15)29-21(17)23-19(25)13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBJOUPVVPYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=CC=CC=C2C1=O)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
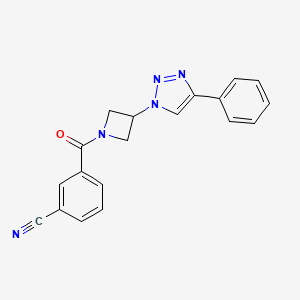
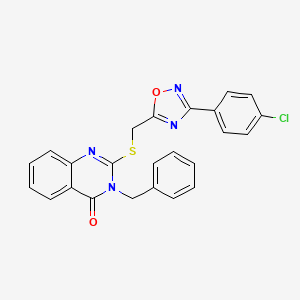
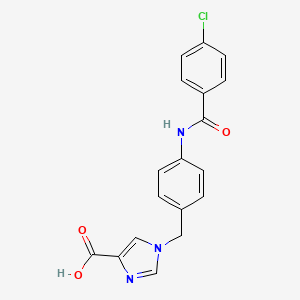
![2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
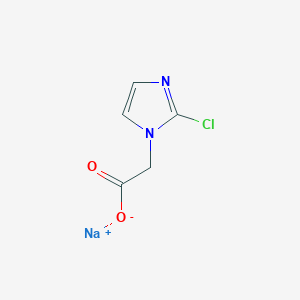
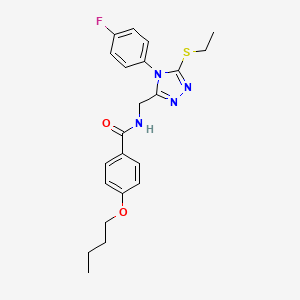
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2868802.png)



![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)
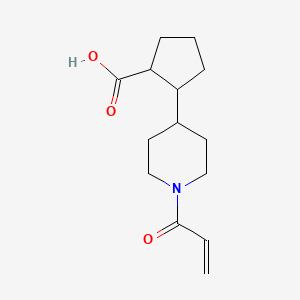
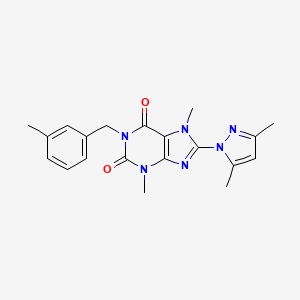
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)
